3-(Aminomethyl)cyclopentan-1-amine
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Overview
Description
3-(Aminomethyl)cyclopentan-1-amine is an organic compound that belongs to the class of cycloalkylamines It features a cyclopentane ring substituted with an aminomethyl group and an amine group
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(Aminomethyl)cyclopentan-1-amine can be achieved through several methods. One common approach involves the nucleophilic substitution of haloalkanes with ammonia or amines. For instance, the reaction of cyclopentylmethyl chloride with ammonia can yield the desired product. Another method involves the reductive amination of cyclopentanone with formaldehyde and ammonia, followed by hydrogenation.
Industrial Production Methods
In industrial settings, the production of this compound often involves large-scale reductive amination processes. These processes typically use catalysts such as palladium or platinum on carbon to facilitate the hydrogenation step. The reaction conditions are carefully controlled to optimize yield and purity.
Chemical Reactions Analysis
Types of Reactions
3-(Aminomethyl)cyclopentan-1-amine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding imines or nitriles.
Reduction: It can be reduced to form secondary or tertiary amines.
Substitution: The amine group can participate in nucleophilic substitution reactions with alkyl halides to form substituted amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Alkyl halides like methyl iodide (CH3I) or ethyl bromide (C2H5Br) are typical reagents.
Major Products
Oxidation: Imines or nitriles.
Reduction: Secondary or tertiary amines.
Substitution: Substituted amines with various alkyl groups.
Scientific Research Applications
3-(Aminomethyl)cyclopentan-1-amine has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound is studied for its potential role in biochemical pathways and as a ligand in receptor binding studies.
Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate or active ingredient.
Industry: It is used in the production of polymers, resins, and other industrial chemicals.
Mechanism of Action
The mechanism of action of 3-(Aminomethyl)cyclopentan-1-amine involves its interaction with various molecular targets. The compound can act as a nucleophile due to the presence of the amine group, allowing it to participate in a range of chemical reactions. In biological systems, it may interact with enzymes or receptors, influencing biochemical pathways and cellular processes.
Comparison with Similar Compounds
Similar Compounds
Cyclopentylamine: Similar structure but lacks the aminomethyl group.
Cyclohexylamine: Contains a cyclohexane ring instead of a cyclopentane ring.
2-(Aminomethyl)cyclopentan-1-amine: Similar structure with the aminomethyl group at a different position.
Uniqueness
3-(Aminomethyl)cyclopentan-1-amine is unique due to the specific positioning of the aminomethyl group on the cyclopentane ring. This structural feature can influence its reactivity and interactions with other molecules, making it distinct from other cycloalkylamines.
Properties
IUPAC Name |
3-(aminomethyl)cyclopentan-1-amine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H14N2/c7-4-5-1-2-6(8)3-5/h5-6H,1-4,7-8H2 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MNDXKVQSJKCFPM-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(CC1CN)N |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H14N2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
114.19 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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